molecular formula C10H7NO3 B160151 2-Amino-3-formylchromone CAS No. 61424-76-8

2-Amino-3-formylchromone

Cat. No. B160151
CAS RN: 61424-76-8
M. Wt: 189.17 g/mol
InChI Key: TVGIYZVZBKAJRR-UHFFFAOYSA-N
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Description

2-Amino-3-formylchromone (also known as 2-Amino-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a benzopyran derivative. It is a bicyclic heterocyclic molecule made up of a benzene ring fused to a heterocyclic pyran ring .


Synthesis Analysis

The synthesis of this compound involves solvent-dependent regio- and stereo-selective reactions. Using 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines, while 1° and 2°-alcohols formed the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .


Molecular Structure Analysis

The molecular formula of this compound is C10H7NO3. It has an average mass of 189.167 Da and a mono-isotopic mass of 189.042587 Da .


Chemical Reactions Analysis

In the presence of 2-propanol as the solvent, 3-formylchromones and 2-aminobenzothiazoles form corresponding imines, while 1° and 2°-alcohols form the corresponding 2-alkoxy-3-enamines with selectivity for the Z-isomer .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 401.2±45.0 °C at 760 mmHg, and a flash point of 241.1±25.0 °C. It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond. Its polar surface area is 69 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Amino-3-formylchromone has been utilized in the synthesis of various chemical compounds. Sosnovskikh, Moshkin, and Kodess (2008) explored its reactions with hydroxylamine, leading to the development of novel compounds like 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and 3-(diaminomethylene)chroman-2,4-dione (Sosnovskikh, Moshkin, & Kodess, 2008).

Antimicrobial Activity

  • The antimicrobial properties of compounds derived from this compound have been studied. El-Shaaer et al. (1998) synthesized biologically active systems from 3-formylchromones, including 2-aminochromone-3-carboxamide, and reported their antimicrobial activity against various microorganisms (El-Shaaer et al., 1998).

Molecular Structure Analysis

  • Detailed studies on the molecular structure and vibrational spectroscopy of this compound derivatives have been conducted. Gupta et al. (2012) reported on the conformation, vibrational spectra, and molecular interactions of 2-amino 6-bromo 3-formylchromone (Gupta et al., 2012).

Anti-inflammatory Activity

  • Khan et al. (2010) synthesized and characterized various derivatives of 3-formylchromone, including this compound derivatives, and evaluated their potential anti-inflammatory activities, comparing their effects with known standard drugs like aspirin and indomethacin (Khan et al., 2010).

Facilitating Heterocyclic Synthesis

  • The role of this compound in synthesizing heterocyclic compounds and macrocycles is significant. Singh, Singh, and Ishar (2002) reported on its utility as a synthon for incorporating the chromone moiety into various heterocyclic systems (Singh, Singh, & Ishar, 2002).

Applications in Drug Discovery

  • The relevance of 3-formylchromone derivatives, including this compound, in drug discovery, has been highlighted in several studies. For example, their use in synthesizing compounds with potential antiparasitic properties has been investigated by Galarraga, Urdaneta, and Herrera (2016) (Galarraga, Urdaneta, & Herrera, 2016).

Safety and Hazards

2-Amino-3-formylchromone may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

2-amino-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIYZVZBKAJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352884
Record name 2-Amino-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61424-76-8
Record name 2-Amino-3-formylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-formylchromone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What kind of heterocyclic compounds can be synthesized using 2-Amino-3-formylchromone?

A1: this compound serves as a valuable precursor for synthesizing various heterocyclic compounds. Researchers have successfully utilized it to obtain:

  • Chromeno[2,3-b]pyridines: This class of compounds was synthesized via a CF3SO3H-catalyzed annulation reaction between 2-amino-3-formylchromones and 1-(methylthio)-2-nitroenamine derivatives. []
  • Hydrazone derivatives: These were prepared through a simple condensation reaction of this compound with various hydrazine derivatives. []
  • Benzopyranopyridines and benzopyranopyridones: These were synthesized by reacting this compound with enol lactones such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone, TAL) and 4-hydroxycoumarin under basic conditions. []
  • 1,2,4-triazoles and 1,2,4-triazines: These heterocycles were achieved by further modifying the thiocarbohydrazone derivative of this compound through reactions with electrophilic reagents. []
  • Pyrano[3,2-c]quinolinone derivatives: These compounds were prepared by reacting this compound and its 8-allyl analog with a β-ketoacid derivative. []
  • Azaxanth-3-ylphosphonates: Specifically, 2-difluoromethyl azaxanth-3-ylphosphonates were synthesized through a base-mediated heterocyclization reaction using CF2-containing acetylenephosphonates and 2-amino-3-formylchromones. []

Q2: Has this compound been explored for the development of metal complexes?

A2: Yes, this compound can act as a ligand in the formation of metal complexes. Researchers have reported the synthesis of:

  • Chiral Schiff base ligands and their Cu(II)/Zn(II) complexes: These were prepared by reacting this compound with (R/S)-2-amino-1-propanol. The resulting complexes demonstrated enantiomeric specificity towards DNA. []
  • Chromone-based ligand with fluorescence properties toward Zn2+: This ligand was synthesized by reacting this compound with 4-methylbenzenesulfonylhydrazide. It exhibited selective fluorescence enhancement in the presence of Zn2+ ions. []
  • Bimetallic chelates with Group IV metal tetrachlorides: Complexes of Cu(II) and Ni(II) with a Schiff base derived from this compound and 1,3-diaminopropane were reacted with Group IV metal tetrachlorides, leading to the formation of bimetallic chelates. []

Q3: Are there any studies exploring the biological activity of compounds derived from this compound?

A3: Indeed, several studies have investigated the biological activity of compounds synthesized from this compound:

  • Antimicrobial activity: Several new hydrazone derivatives, 1,2,4-triazoles, and 1,2,4-triazines synthesized from this compound were screened for their antimicrobial activity. [] Similarly, a series of benzopyranopyridones and their pyrazole derivatives, prepared from this compound, were also evaluated for their antibacterial activity. []
  • DNA binding and cleavage: The chiral Cu(II) and Zn(II) complexes derived from this compound exhibited distinct DNA binding affinities and cleavage activities. The (R)-enantiomeric forms of the complexes demonstrated a higher binding affinity to DNA. []
  • Topoisomerase II inhibitory activity: The (R)-enantiomeric form of the Cu(II) complex showed potent inhibitory activity against topoisomerase II, a crucial enzyme involved in DNA replication. []
  • Antitumor activity: The (R)-enantiomeric forms of the Cu(II) and Zn(II) complexes were screened against various human carcinoma cell lines and exhibited promising antitumor activity. []

Q4: What insights have computational chemistry studies provided regarding this compound?

A4: Computational methods have been employed to understand the structural and electronic properties of this compound and its derivatives.

  • DFT calculations: Density Functional Theory (DFT) calculations using the B3LYP method with a 6-311G(d,p) basis set were utilized to optimize the ground state molecular structure of a chromone-based ligand derived from this compound. []

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